molecular formula C16H19NO4S B4493276 6-[(2-Ethylpiperidyl)sulfonyl]chromen-2-one

6-[(2-Ethylpiperidyl)sulfonyl]chromen-2-one

Cat. No.: B4493276
M. Wt: 321.4 g/mol
InChI Key: LWMOYRLIHFZDQO-UHFFFAOYSA-N
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Description

6-[(2-Ethylpiperidyl)sulfonyl]chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The chromen-2-one moiety is a common structural feature in many natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry.

Mechanism of Action

The mechanism of action of piperidine derivatives in pharmaceutical applications is diverse and depends on the specific compound and its target. For example, some piperidine derivatives have been found to have antibacterial properties .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. For example, some piperidine derivatives may have potential side effects or toxicity .

Future Directions

The field of piperidine derivatives is a dynamic area of research with potential for new discoveries and applications. Future directions may include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Ethylpiperidyl)sulfonyl]chromen-2-one typically involves the reaction of 6-hydroxychromen-2-one with 2-ethylpiperidine and a sulfonylating agent. One common method is the Williamson ether synthesis, where 6-hydroxychromen-2-one is reacted with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) . The reaction conditions often require moderate heating to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-[(2-Ethylpiperidyl)sulfonyl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Ethylpiperidyl)sulfonyl]chromen-2-one is unique due to the combination of the chromen-2-one and piperidine moieties, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

6-(2-ethylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-2-13-5-3-4-10-17(13)22(19,20)14-7-8-15-12(11-14)6-9-16(18)21-15/h6-9,11,13H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMOYRLIHFZDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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